An In-Depth Technical Guide to the Synthesis and Characterization of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde
Introduction: Strategic Importance of the Pyrazolothiazine Scaffold
The fusion of pyrazole and thiazine rings creates the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine scaffold, a heterocyclic system of significant interest in contemporary drug discovery. Pyrazole-containing compounds are well-established pharmacophores, with numerous approved drugs exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The incorporation of a thiazine ring modulates the electronic and steric properties of the pyrazole core, offering a pathway to novel chemical entities with potentially enhanced efficacy and selectivity.
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde is a key intermediate, providing a reactive "handle" for the elaboration of more complex molecular architectures.[1] Its aldehyde functionality is amenable to a wide array of chemical transformations, including reductive amination, oxidation, and condensation reactions, making it a versatile building block for the synthesis of compound libraries targeting various therapeutic areas such as neurological disorders and inflammation.[1] This guide provides a comprehensive overview of a robust synthetic route to this valuable intermediate and details the analytical techniques crucial for its unambiguous characterization.
Part 1: A Regiocontrolled Synthetic Strategy
The synthesis of the target molecule is best approached through a multi-step, regiocontrolled sequence that ensures the correct placement of the aldehyde group on the pyrazole ring. The overall strategy involves the initial construction of the fused bicyclic pyrazolothiazine core, followed by the introduction of the carbaldehyde group via an electrophilic formylation reaction.
Diagram of the Synthetic Workflow
Caption: A proposed three-step synthesis of the target compound.
Step 1: Synthesis of 1-(2-Mercaptoethyl)-1H-pyrazol-5-amine
The journey begins with the synthesis of a key precursor, 1-(2-hydroxyethyl)-1H-pyrazol-5-amine. This can be achieved through the reaction of 2-hydroxyethylhydrazine with an appropriate three-carbon building block like ethyl (ethoxymethylene)cyanoacetate, followed by subsequent chemical modifications.[5] A more direct approach may involve the alkylation of a suitable 5-aminopyrazole. The hydroxyl group is then converted to a thiol, which is a critical step for the subsequent thiazine ring formation.
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Rationale: The use of a 5-aminopyrazole precursor is strategic as the amino group can be protected if necessary, and its electronic properties can influence the subsequent cyclization and formylation steps. The conversion of the hydroxyl to a thiol group can be achieved using reagents like Lawesson's reagent or via a two-step process involving conversion to a leaving group (e.g., tosylate) followed by substitution with a sulfur nucleophile.
Experimental Protocol: Thionation of 1-(2-Hydroxyethyl)-1H-pyrazol-5-amine
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To a solution of 1-(2-hydroxyethyl)-1H-pyrazol-5-amine (1 equivalent) in dry toluene, add Lawesson's reagent (0.5 equivalents).
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(2-mercaptoethyl)-1H-pyrazol-5-amine.
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Self-Validation: The successful conversion can be confirmed by ¹H NMR, observing the disappearance of the signals corresponding to the hydroxyl proton and the appearance of a thiol proton signal. Mass spectrometry will also show a corresponding increase in the molecular weight.
Step 2: Intramolecular Cyclization to form 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]thiazine
The synthesized 1-(2-mercaptoethyl)-1H-pyrazol-5-amine undergoes an intramolecular cyclization to form the desired fused heterocyclic system. This reaction is typically acid-catalyzed, promoting the nucleophilic attack of the thiol group onto the pyrazole ring, followed by dehydration.
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Rationale: The C4 position of the 5-aminopyrazole is nucleophilic and can participate in cyclization reactions.[2] The use of a strong acid protonates the pyrazole ring, further activating it towards nucleophilic attack.
Experimental Protocol: Acid-Catalyzed Cyclization
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Dissolve 1-(2-mercaptoethyl)-1H-pyrazol-5-amine (1 equivalent) in a suitable solvent such as toluene or dioxane.
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
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Heat the mixture to reflux for 8-12 hours, with continuous removal of water using a Dean-Stark apparatus.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by column chromatography to afford 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine.
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Self-Validation: The formation of the bicyclic product can be confirmed by ¹H NMR, which will show characteristic signals for the methylene protons of the newly formed thiazine ring. The disappearance of the thiol and amine protons of the starting material will also be evident.
Step 3: Vilsmeier-Haack Formylation
The final step is the formylation of the electron-rich pyrazole ring of the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine core. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]
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Rationale: The pyrazole ring in the fused system is electron-rich and susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto such systems.[7] The reaction is expected to occur at the C2 position of the pyrazolothiazine ring system, which is electronically activated.
Experimental Protocol: Vilsmeier-Haack Formylation
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool dry DMF to 0°C.
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Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
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Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine (1 equivalent) in dry DMF dropwise to the Vilsmeier reagent at 0°C.
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Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C and carefully pour it onto crushed ice with vigorous stirring.
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Basify the aqueous solution with sodium hydroxide or sodium carbonate until a pH of 8-9 is reached.
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Extract the product with ethyl acetate or dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde as pale yellow crystals.[1] A reported yield for this reaction is 78%.[1]
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Self-Validation: The successful formylation is readily confirmed by ¹H NMR, with the appearance of a characteristic singlet for the aldehyde proton in the downfield region (around δ 9.9 ppm).[1] IR spectroscopy will show a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹.[1]
Mechanism of the Vilsmeier-Haack Reaction
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Part 2: Comprehensive Characterization
Unambiguous characterization of the final product is paramount to ensure its purity and structural integrity for subsequent applications. A combination of spectroscopic techniques should be employed.
Data Presentation
| Technique | Expected Observations for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde |
| ¹H NMR | Aldehyde proton (CHO) as a singlet around δ 9.9 ppm.[1] Aromatic proton on the pyrazole ring as a singlet. Two triplets corresponding to the two methylene groups (-CH₂-) of the thiazine ring. |
| ¹³C NMR | Carbonyl carbon of the aldehyde group in the downfield region (δ > 180 ppm). Signals for the aromatic carbons of the pyrazole ring. Signals for the two methylene carbons of the thiazine ring. |
| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹.[1] C-H stretching of the aldehyde proton. C=N and C=C stretching vibrations from the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₈N₂OS). Fragmentation patterns corresponding to the loss of CO, and cleavage of the thiazine ring. |
| Appearance | Pale yellow crystals.[1] |
Detailed Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides the most direct evidence for the presence of the aldehyde group, with a characteristic singlet appearing at a low field (δ ~9.9 ppm) due to the deshielding effect of the carbonyl group. The protons on the thiazine ring are expected to appear as two distinct triplets, integrating to two protons each, due to coupling with the adjacent methylene group. The remaining proton on the pyrazole ring will appear as a singlet in the aromatic region.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon of the aldehyde group with a signal typically above 180 ppm. The spectrum will also show distinct signals for the carbons of the pyrazole ring and the two methylene carbons of the thiazine ring, allowing for a complete carbon skeleton assignment.
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IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present. A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. Other characteristic bands for C-H, C=N, and C=C bonds will also be present, confirming the overall structure.
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MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass of the molecular ion. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation.
Conclusion and Future Outlook
This guide has outlined a robust and reliable pathway for the synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde, a versatile intermediate in medicinal chemistry. The proposed multi-step synthesis, culminating in a Vilsmeier-Haack formylation, is based on well-established chemical principles and analogies to related heterocyclic systems. The detailed characterization protocol ensures the identity and purity of the final product, which is essential for its use in drug discovery and development programs. The strategic availability of this carbaldehyde opens up avenues for the creation of diverse libraries of pyrazolothiazine derivatives for biological screening, potentially leading to the discovery of novel therapeutic agents.
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